molecular formula C17H13N5O B13446790 3-(3-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

3-(3-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B13446790
M. Wt: 303.32 g/mol
InChI Key: UHEYNNXOPKMSPN-UHFFFAOYSA-N
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Description

3-(3-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound is characterized by a pyrazolo[3,4-d]pyrimidine core, which is a fused bicyclic system containing both pyrazole and pyrimidine rings. The presence of a phenoxyphenyl group further enhances its chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminopyrazole with 3-phenoxybenzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(3-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern and the presence of the phenoxyphenyl group. This structural feature enhances its potential biological activities and differentiates it from other similar compounds.

Properties

Molecular Formula

C17H13N5O

Molecular Weight

303.32 g/mol

IUPAC Name

3-(3-phenoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C17H13N5O/c18-16-14-15(21-22-17(14)20-10-19-16)11-5-4-8-13(9-11)23-12-6-2-1-3-7-12/h1-10H,(H3,18,19,20,21,22)

InChI Key

UHEYNNXOPKMSPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C3=C4C(=NC=NC4=NN3)N

Origin of Product

United States

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